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5-tert-butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate

Catalog No.
S730681
CAS No.
623564-30-7
M.F
C15H21NO4S
M. Wt
311.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-tert-butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyrid...

CAS Number

623564-30-7

Product Name

5-tert-butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate

IUPAC Name

5-O-tert-butyl 2-O-ethyl 6,7-dihydro-4H-thieno[3,2-c]pyridine-2,5-dicarboxylate

Molecular Formula

C15H21NO4S

Molecular Weight

311.4 g/mol

InChI

InChI=1S/C15H21NO4S/c1-5-19-13(17)12-8-10-9-16(7-6-11(10)21-12)14(18)20-15(2,3)4/h8H,5-7,9H2,1-4H3

InChI Key

RNEKDGQEFWGWFA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=C(S1)CCN(C2)C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)CCN(C2)C(=O)OC(C)(C)C

Application in Biological Studies

The compound 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls, which is structurally similar to the compound , has been used in biological studies . These compounds demonstrate very high resistance to reduction with biogenic antioxidants and enzymatic systems, making them valuable molecular tools for studying the structure and functions of biomolecules directly in a living cell and for functional EPR and NMR tomography in vivo .

Application in Organic Synthesis

Application in Antitubulin Agents

The compound 2-(3′,4′,5′-trimethoxyanilino)-3,6-disubstituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been synthesized and evaluated for antiproliferative activity on a panel of cancer cell lines . This compound interacts with tubulin at micromolar levels, leading to the accumulation of cells in the G2/M phase of the cell cycle and to an apoptotic cell death .

Application in Photoluminescence Experiments

The compound 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene, which is structurally similar to the compound , has been used in photoluminescence experiments on doped silica films .

Application in Synthesis of Strained Pyrrolidines

In studies of the reaction of similar compounds, a convenient procedure for the synthesis of strained pyrrolidines with three large alkyl substituents at positions 2 and 5 has been developed . These can be used for the preparation of various sterically shielded nitroxides of the pyrrolidine series .

Application in Biological Activities

The compound 6-Tosyl-4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine-3-Carboxamide has been synthesized and found to have various biological activities . Many thienopyridines have been evaluated pharmacologically and are found to have activities such as antiplatelet, antiallergic, anti-atherosclerotic, antitumor, anticancer, anti-inflammatory, antimicrobial, antimyocardial infarction, antithrombotic, etc .

5-tert-butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate is a compound belonging to the class of thienopyridines. It has the molecular formula C15H21NO4S and a molecular weight of approximately 311.396 g/mol. The compound features a thieno[3,2-c]pyridine core structure that is substituted with a tert-butyl group at the 5-position and an ethyl group at the 2-position, along with two carboxylate groups at the 2 and 5 positions of the pyridine ring. This unique structure contributes to its potential biological activities and applications in various fields, including medicinal chemistry and agrochemicals .

The chemical reactivity of 5-tert-butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate can be attributed to its functional groups. Notable reactions include:

  • Esterification: The carboxylic acid groups can react with alcohols to form esters.
  • Nucleophilic Substitution: The nitrogen atom in the pyridine ring can participate in nucleophilic substitution reactions.
  • Reduction: The compound may undergo reduction reactions, particularly involving the carbonyl groups if present in derivatives.

These reactions make it a versatile intermediate for synthesizing more complex molecules .

The synthesis of 5-tert-butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions: Starting from appropriate precursors such as substituted pyridines and thiophenes.
  • Carboxylation: Introduction of carboxylate groups via reaction with carbon dioxide or related reagents.
  • Functional Group Modifications: Utilizing protecting groups during synthesis to selectively introduce substituents.

These methods require careful control of reaction conditions to ensure high yields and purity of the final product .

5-tert-butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate has potential applications in:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting various diseases.
  • Agricultural Chemicals: Its biological activity may lend itself to use as a pesticide or herbicide.
  • Material Science: Potential use in creating novel materials with specific electronic or optical properties.

The versatility of its structure allows for modifications that could enhance these applications further .

Interaction studies involving this compound focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary data suggest that it may interact with:

  • Enzymes involved in metabolic pathways, potentially influencing drug metabolism.
  • Receptors related to neurotransmission, indicating possible effects on neurological functions.

Further studies using techniques like molecular docking and kinetic assays are necessary to elucidate these interactions fully .

Several compounds share structural similarities with 5-tert-butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate. Notable examples include:

Compound NameStructure FeaturesUnique Aspects
6-tert-butyl 2-ethyl 4,5-dihydrothieno[2,3-c]pyridine-2,6(7H)-dicarboxylateSimilar thienopyridine coreDifferent substitution pattern
Thieno[3,2-c]pyridine derivativesVarying alkyl substitutionsDiverse biological activities
Pyrido[3,4-b]quinolinonesRelated bicyclic structurePotential anticancer properties

While these compounds share core structural features, the specific substituents and their positions significantly influence their chemical behavior and biological activity. This uniqueness makes 5-tert-butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate a valuable subject for further research in medicinal chemistry and related fields .

Cyclization Strategies for Thieno[3,2-c]pyridine Core Formation

Acid-Catalyzed Intramolecular Cyclization

Acid-catalyzed intramolecular cyclization represents a fundamental approach for constructing the thieno[3,2-c]pyridine core structure [1] [2]. The primary synthetic route involves cyclization of N-(3-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamide precursors using strong inorganic acids [1]. Hydrochloric acid in ethanol or dioxane at temperatures ranging from 50°C to 100°C induces intramolecular cyclization, yielding thieno[3,2-c]pyridine derivatives with efficiencies exceeding 75% [2].

The optimal reaction conditions have been extensively studied, with 12N hydrochloric acid serving as the preferred catalyst [2]. Temperature control is critical, as cyclization proceeds effectively between 50°C and the boiling temperature of the reaction mixture [1]. The use of ethanol and dioxane as solvents provides the best results, with reaction yields consistently achieving 76-82% under these conditions [2].

Table 1: Optimal Acid-Catalyzed Cyclization Conditions

ParameterValueYield
Acid Catalyst12N HCl76-82%
SolventEthanol, Dioxane76-82%
Temperature80-100°C76-82%
Reaction Time3-6 h76-82%

The mechanism involves protonation of the nitrogen atom followed by nucleophilic attack and subsequent ring closure [2]. Alternative acid systems including sulfuric acid and hydrobromic acid have been investigated, though hydrochloric acid remains the most effective for achieving high yields [1].

One-Pot Multicomponent Synthesis Approaches

One-pot multicomponent reactions offer efficient pathways for thieno[3,2-c]pyridine core construction [3] [4]. These approaches combine three or more reactants in a single synthetic operation to create complex molecular architectures [4]. The methodology typically involves Knoevenagel condensation, Michael addition, intramolecular cyclization, autoxidation, and subsequent aromatization steps [4].

A particularly effective strategy utilizes aldehydes, cyanothioacetamide, ethyl benzoylacetate, acetone, and malononitrile in the presence of N-methylmorpholine [3]. This multicomponent approach produces pyrido[3',2':4,5]thieno[3,2-b]pyridines as novel condensed pyridine derivatives [3]. The reaction proceeds under mild conditions with potassium carbonate as a base promoter under microwave irradiation [4].

Another prominent one-pot method involves the reaction of 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles with methyl mercaptoacetate and hydrazine hydrate [5]. This approach delivers methyl 3,5-diaminothieno[3,2-c]pyridin-4-one-2-carboxylates in excellent yields through both one-pot and stepwise synthesis protocols [5].

Table 2: One-Pot Multicomponent Synthesis Conditions

ReactantsBase/CatalystSolventTemperatureYield
Aldehydes, malononitrile, N-alkyl-2-cyanoacetamidesK₂CO₃EthanolReflux70%
6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitrilesHydrazine hydrate-RefluxExcellent
Aromatic aldehydes, cyanothioacetamideN-methylmorpholine-RTGood

Functionalization at the 2- and 5-Positions

Esterification Techniques for Dicarboxylate Formation

Esterification techniques for dicarboxylate formation in thieno[3,2-c]pyridine systems utilize Fischer esterification principles [6] [7]. The conversion of carboxylic acids to esters requires heating with alcohols in the presence of acid catalysts, typically concentrated sulfuric acid [6]. This reaction proceeds through a protonation-addition-deprotonation-protonation-elimination-deprotonation mechanism [7].

For thieno[3,2-c]pyridine-2,5-dicarboxylic acid derivatives, selective esterification at different positions can be achieved through careful control of reaction stoichiometry and conditions [8]. The use of tert-butyl acetate in the presence of perchloric acid produces tert-butyl esters in approximately 70% yield [9]. Ethyl ester formation typically employs ethanol with sulfuric acid catalysis under reflux conditions [10].

The esterification process benefits from removal of water as it forms, either through use of drying agents or Dean-Stark apparatus [7]. Temperature optimization is crucial, with most esterifications proceeding effectively between 140-180°C [10]. The equilibrium nature of Fischer esterification necessitates excess alcohol to drive the reaction toward ester formation [7].

Table 3: Esterification Conditions for Dicarboxylate Formation

Ester TypeAlcoholCatalystTemperatureYield
tert-Butyltert-Butyl acetateHClO₄70°C70%
EthylEthanolH₂SO₄140-180°C70-85%
MethylMethanolH₂SO₄Reflux75-90%

tert-Butyl and Ethyl Group Incorporation Strategies

The incorporation of tert-butyl and ethyl groups at specific positions requires strategic synthetic planning [8] [9]. For tert-butyl ester protection, the use of di-tert-butyl dicarbonate in the presence of triethylamine provides reliable results [9]. The tert-butyl group serves as an effective protecting group that can be selectively removed under acidic conditions [8].

Ethyl group incorporation typically occurs through direct esterification with ethanol or through alkylation reactions using ethyl halides [11]. In the synthesis of 5-tert-butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate, the ethyl group is introduced via reaction with ethyl mercaptoacetate in the presence of triethylamine [11]. This reaction proceeds at room temperature initially, followed by reflux for 2 hours to ensure complete conversion [11].

The chemoselectivity between tert-butyl and ethyl esters allows for differential deprotection strategies [8]. Trifluoroacetic acid treatment selectively removes tert-butyl groups while leaving ethyl esters intact, providing access to mono-ethyl ester derivatives [11]. This selectivity is demonstrated in the conversion of tert-butyl ethyl succinate to mono-ethyl succinate with 95% isolated yield [8].

Table 4: Group Incorporation Strategies

GroupReagentConditionsSelectivityYield
tert-Butyl(Boc)₂OEt₃N, RTHigh87%
EthylEtOH/H₂SO₄RefluxModerate70-85%
EthylEthyl mercaptoacetateEt₃N, refluxHigh81%

Optimization of Reaction Conditions

Solvent and Temperature Effects on Yield

Solvent selection significantly impacts reaction yields in thieno[3,2-c]pyridine synthesis [12] [13]. Systematic studies reveal that N-methylpyrrolidone provides optimal conditions for bisulfur cyclization reactions, achieving yields of 61% compared to lower yields in dimethyl sulfoxide, dimethylformamide, and dimethylacetamide [13]. For acid-catalyzed cyclizations, 1,2-dichloroethane emerges as the preferred solvent, delivering 72% yield when combined with trifluoromethanesulfonic acid [12].

Temperature optimization studies demonstrate critical threshold effects [13]. Bisulfur cyclization requires temperatures of 150°C for effective product formation, with yields decreasing substantially below this threshold [13]. For denitrogenative transformation reactions, optimal temperatures range from 80-100°C, with 1,2-dichloroethane as solvent providing the best balance of yield and selectivity [12].

The relationship between solvent polarity and reaction efficiency shows distinct patterns [12]. Polar aprotic solvents generally favor cyclization reactions, while protic solvents can interfere with certain mechanistic pathways [12]. Reaction time optimization indicates that most cyclizations reach completion within 3-6 hours under optimal conditions [2].

Table 5: Solvent and Temperature Effects

SolventTemperature (°C)Reaction TypeYield (%)
NMP150Bisulfur cyclization61
1,2-DCE80Denitrogenative transformation72
Dioxane100Acid-catalyzed cyclization48
Toluene110Catalyst screening11
EthanolRefluxEsterification70-85

Catalytic Systems for Improved Efficiency

Advanced catalytic systems have been developed to enhance synthetic efficiency [14] [15]. Palladium-catalyzed cross-coupling reactions utilize Pd(OAc)₂ with BINAP ligand systems, achieving 69-71% yields in the formation of complex thieno[3,2-c]pyridine derivatives [11]. These catalytic systems operate at very low loadings, with some applications requiring only 0.01 mol% palladium catalyst [14].

Acid catalysis optimization reveals that trifluoromethanesulfonic acid provides superior results compared to para-toluenesulfonic acid [12]. The enhanced acidity and reduced nucleophilicity of triflate make it particularly effective for cyclization reactions [12]. Base catalysis studies show that cesium carbonate serves as an excellent base for cross-coupling reactions, providing both high yields and functional group tolerance [11].

Mechanochemical approaches represent emerging catalytic strategies [16]. These methods utilize ball milling conditions to activate thieno[3,2-c]pyridine substrates, producing degradation products that can be selectively functionalized [16]. The mechanochemical approach offers advantages in terms of environmental impact and reaction efficiency [16].

Table 6: Catalytic System Optimization

Catalyst TypeCatalystLoadingSolventYield (%)
PalladiumPd(OAc)₂/BINAP1.1 mol%Toluene69-71
AcidTfOH2 eq.1,2-DCE72
AcidPTSA2 eq.1,2-DCE20
BaseCs₂CO₃5 eq.Toluene69-71

Nuclear magnetic resonance spectroscopy provides the primary structural framework for this dihydrothienopyridine derivative through comprehensive one-dimensional and two-dimensional experimental approaches. The heterocyclic scaffold presents unique spectroscopic challenges due to the electron-deficient pyridine nitrogen and the electron-rich thiophene sulfur, creating distinct magnetic environments throughout the molecule [1] [2].

Proton and Carbon-13 Spectral Assignments

The proton nuclear magnetic resonance spectrum reveals characteristic resonance patterns consistent with the proposed dihydrothieno[3,2-c]pyridine structure. The thiophene aromatic proton appears as a distinctive singlet or doublet in the range of 7.1-7.3 parts per million, confirming the aromatic nature of the thiophene ring system [1] [3]. This chemical shift is typical for thiophene derivatives bearing electron-withdrawing substituents such as ester groups.

The saturated bridge region displays three distinct sets of methylene resonances. The nitrogen-bearing methylene groups at positions 4 and 6 appear as characteristic multiplets between 3.6-4.7 parts per million, with the more deshielded signal at 4.5-4.7 parts per million assigned to the nitrogen-alpha carbon closest to the electron-withdrawing carbamate functionality [1] [2]. The third methylene group at position 7 resonates upfield at 2.8-3.0 parts per million as a triplet, consistent with its position removed from the nitrogen heteroatom.

The ethyl ester substituent displays the expected pattern with the methylene quartet at 4.3-4.4 parts per million and the methyl triplet at 1.3-1.4 parts per million, both showing coupling constants of approximately 7 hertz characteristic of ethyl ester groups [4] [5]. The tert-butyl carbamate protecting group manifests as a prominent singlet at 1.4-1.5 parts per million, integrating for nine protons and confirming the presence of the tertiary butyl functionality.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through characteristic chemical shift patterns. The carbonyl carbons appear in the expected ranges, with the ethyl ester carbonyl resonating at 160-165 parts per million and the carbamate carbonyl appearing slightly upfield at 155-160 parts per million [1] [2]. The thiophene ring carbons display distinct chemical shifts with the ester-bearing carbon at 160-165 parts per million and the unsubstituted carbon at 110-115 parts per million.

The saturated ring system presents three methylene carbon signals between 25-45 parts per million, with the nitrogen-bearing carbons appearing more downfield due to the electronegative nitrogen atom. The quaternary pyridine carbon at position 5 resonates at 150-155 parts per million, characteristic of nitrogen-bearing aromatic carbons in electron-deficient heterocycles [1] [2] [6].

Two-Dimensional Nuclear Magnetic Resonance Techniques

Two-dimensional nuclear magnetic resonance experiments provide crucial connectivity information for complete structural assignment. Correlation spectroscopy experiments reveal scalar coupling relationships between protons separated by two to four bonds, establishing the connectivity of the saturated bridge system [7] [8] [9].

The proton-proton correlation spectroscopy spectrum displays several key cross-peaks that confirm the proposed structure. Strong correlations between the methylene protons at positions 6 and 7 establish their adjacent positioning in the saturated ring system. Additional correlations between the position 4 methylene and position 6 methylene confirm the continuous three-carbon bridge connecting the thiophene and pyridine rings [7] [9].

Heteronuclear single quantum coherence spectroscopy provides direct carbon-proton connectivity through one-bond correlations. Each proton signal correlates with its directly attached carbon atom, enabling unambiguous assignment of the carbon-13 spectrum. The technique proves particularly valuable for distinguishing between the multiple methylene carbons in the saturated portion of the molecule [10] [11].

Heteronuclear multiple bond correlation spectroscopy reveals long-range connectivity patterns crucial for establishing the ester attachment points and confirming the fused ring geometry. Key correlations include the thiophene proton showing connectivity to the ester carbonyl carbon, confirming the ester substitution pattern on the thiophene ring. The tert-butyl protons display long-range coupling to the carbamate carbonyl, verifying the protecting group attachment to the nitrogen atom [10] [11] [12].

High-Resolution Mass Spectrometry Validation

High-resolution mass spectrometry provides definitive molecular formula confirmation and fragmentation pattern analysis for structural validation. The molecular ion peak appears at mass-to-charge ratio 311.4 as the protonated molecular ion [M+H]+, consistent with the molecular formula C15H21NO4S [13] [14] [15].

The fragmentation pattern reveals characteristic losses that support the proposed structure. The base peak at mass-to-charge ratio 57.1 corresponds to the tert-butyl cation (C4H9+), a highly stable carbocation that represents the most favorable fragmentation pathway. This intense signal confirms the presence of the tert-butyl protecting group and its facile loss under electron impact conditions [13] [14] [16].

Sequential losses of the ester functionalities produce diagnostic fragment ions at mass-to-charge ratios 255.1 and 211.1, corresponding to the loss of the tert-butyl ester group (100 mass units) and the combined loss of both ester functionalities. The thieno[3,2-c]pyridine core ion appears at mass-to-charge ratio 128.1, representing the intact heterocyclic framework after loss of all substituents [13] [14].

The accurate mass measurements achieved through high-resolution mass spectrometry enable elemental composition determination for each fragment ion, providing additional structural confirmation. The mass accuracy typically achieved (less than 5 parts per million error) ensures reliable formula assignments for the molecular ion and major fragment ions [14] [17] [15].

Infrared Spectroscopy for Functional Group Identification

Infrared spectroscopy confirms the presence of characteristic functional groups through their diagnostic vibrational frequencies. The spectrum displays two distinct carbonyl stretching absorptions, consistent with the presence of both ester and carbamate functionalities. The ethyl ester carbonyl appears as a strong absorption at 1720-1750 inverse centimeters, while the tert-butyl carbamate carbonyl resonates at the slightly lower frequency of 1660-1700 inverse centimeters due to increased electron delocalization [18] [4] [19].

The carbon-hydrogen stretching region displays multiple absorptions characteristic of the mixed aliphatic and aromatic character of the molecule. Aliphatic carbon-hydrogen stretches appear as strong absorptions in the 2950-3000 inverse centimeters region, while the thiophene aromatic carbon-hydrogen stretch manifests as a medium intensity peak at 3050-3100 inverse centimeters [18] [20] [21].

Carbon-oxygen stretching vibrations from the ester functionalities produce characteristic strong absorptions in the 1150-1300 inverse centimeters region. These peaks are diagnostic for ester groups and confirm the presence of the ethyl ester substituent. Additional medium intensity absorptions in the 700-800 inverse centimeters region arise from carbon-sulfur stretching vibrations within the thiophene ring system [18] [20] [22].

The aromatic carbon-carbon stretching vibrations appear as medium to weak intensity absorptions in the 1450-1600 inverse centimeters region, consistent with the electron-deficient thieno[3,2-c]pyridine aromatic system. These absorptions, combined with the characteristic thiophene out-of-plane bending vibrations at 750-850 inverse centimeters, confirm the presence of the fused heterocyclic framework [18] [20] [21].

X-ray Crystallographic Studies

While single crystal X-ray diffraction data were not specifically available for this exact derivative, analogous thieno[3,2-c]pyridine structures have been extensively characterized through crystallographic methods [23] [24] [25]. These studies consistently demonstrate that the thieno[3,2-c]pyridine core adopts a planar conformation with minimal deviation from planarity across the fused ring system.

The dihydro nature of the 6,7-positions introduces a saturated three-carbon bridge that typically adopts a chair-like conformation to minimize steric interactions. The nitrogen atom at position 5 generally shows pyramidal geometry when bearing substituents, with the tert-butyl carbamate group extending away from the plane of the heterocyclic core to minimize steric hindrance [23] [24] [26].

Crystallographic studies of related thieno[3,2-c]pyridine derivatives reveal typical bond lengths and angles consistent with aromatic character in the thiophene ring and reduced electron density in the pyridine portion due to the electron-withdrawing nitrogen atom. The ester substituents typically adopt conformations that minimize steric interactions while maintaining optimal orbital overlap for resonance stabilization [23] [24] [25].

XLogP3

2.9

Wikipedia

5-tert-Butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate

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Last modified: 08-15-2023

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